Ethyl 3-amino-7-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-7-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-amino-7-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of ethyl 3-amino-7-methylquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, it can inhibit certain enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
Ethyl 3-amino-7-methylquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it has shown promising results in preliminary studies for its antimicrobial and anticancer properties .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-amino-7-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-5-4-8(2)6-11(9)15-12/h4-7H,3,14H2,1-2H3 |
InChI Key |
KMTPDLQROAFRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)C)N |
Origin of Product |
United States |
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